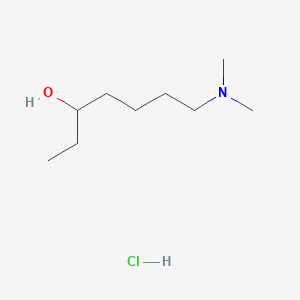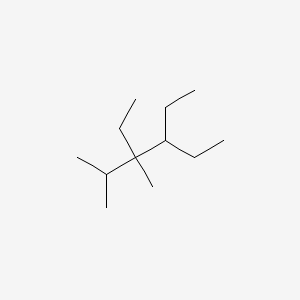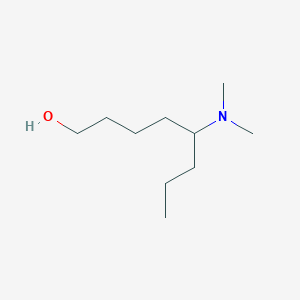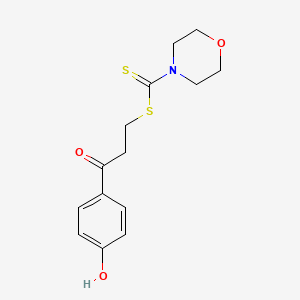![molecular formula C14H24OSi2 B14544922 1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane CAS No. 62336-35-0](/img/structure/B14544922.png)
1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane is a chemical compound that belongs to the class of organosilicon compounds It features a silolane ring structure with a trimethylsilyl group attached to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silolane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: A styrene-type silyl enol ether with similar reactivity.
1-Phenyl-2-trimethylsilylacetylene: An SiMe3-substituted alkyne with comparable chemical properties.
Uniqueness
1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane is unique due to its silolane ring structure, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group further enhances its versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
62336-35-0 |
|---|---|
Molecular Formula |
C14H24OSi2 |
Molecular Weight |
264.51 g/mol |
IUPAC Name |
trimethyl-(1-methyl-1-phenylsilolan-2-yl)oxysilane |
InChI |
InChI=1S/C14H24OSi2/c1-16(2,3)15-14-11-8-12-17(14,4)13-9-6-5-7-10-13/h5-7,9-10,14H,8,11-12H2,1-4H3 |
InChI Key |
GLHKNKCWJOKOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCC1O[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


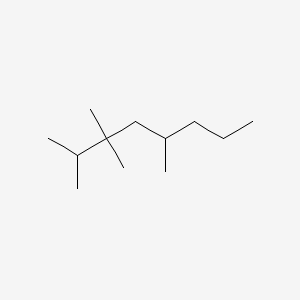
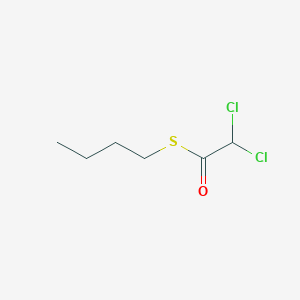
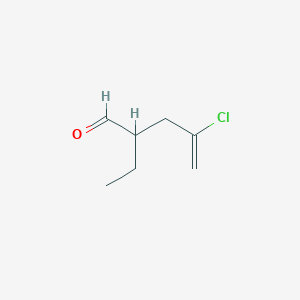
![3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl-](/img/structure/B14544852.png)
![[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14544860.png)
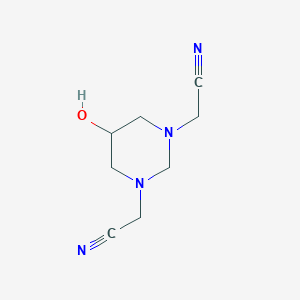
![6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14544868.png)
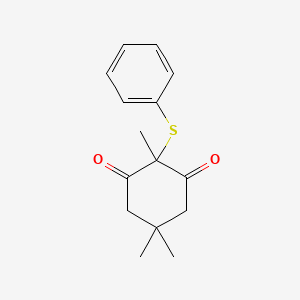
![4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol](/img/structure/B14544900.png)
![[(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane)](/img/structure/B14544904.png)
